N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
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Overview
Description
N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that features an indole moiety and a phthalazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an appropriate indole precursor, such as 4-bromoindole, the indole ring is functionalized through a series of reactions including halogenation, nitration, and reduction.
Synthesis of the Phthalazinone Derivative: The phthalazinone moiety is synthesized from phthalic anhydride through cyclization reactions involving hydrazine derivatives.
Coupling Reaction: The final step involves coupling the indole derivative with the phthalazinone derivative using acylation reactions, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, halogenated, or alkylated products.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme functions and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and pharmaceuticals. Its versatile reactivity and functional groups make it suitable for various applications, including drug formulation and material science.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s indole moiety allows it to bind to hydrophobic pockets in proteins, while the phthalazinone group can form hydrogen bonds and other interactions, modulating the activity of the target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide: Similar structure but with a different position of the indole nitrogen.
N-(1H-indol-4-yl)-2-[4-oxo-3-(methyl)-3,4-dihydrophthalazin-1-yl]acetamide: Similar structure but with a different alkyl group on the phthalazinone moiety.
Uniqueness
N-(1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole ring and a phthalazinone derivative provides a versatile scaffold for further functionalization and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-13(2)25-21(27)15-7-4-3-6-14(15)19(24-25)12-20(26)23-18-9-5-8-17-16(18)10-11-22-17/h3-11,13,22H,12H2,1-2H3,(H,23,26) |
InChI Key |
AHIFMMVBQSRCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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